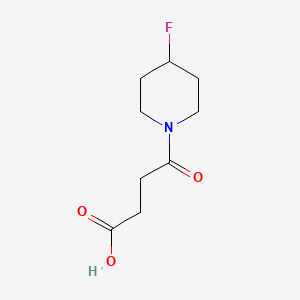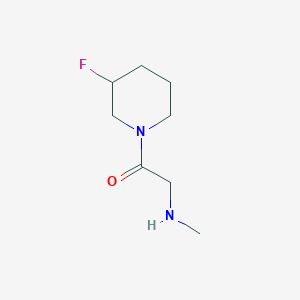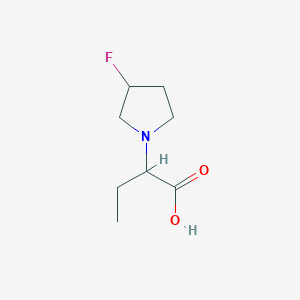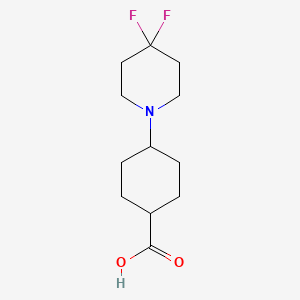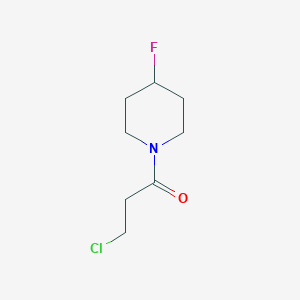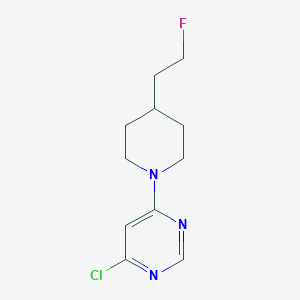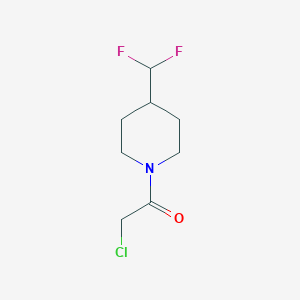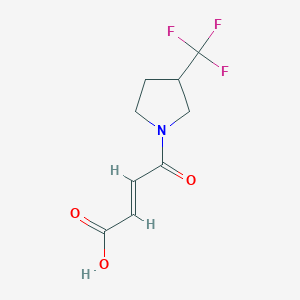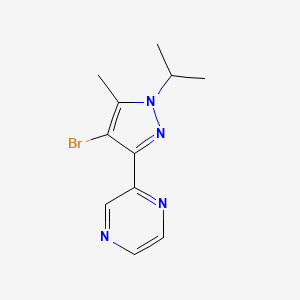
2-(4-ブロモ-1-イソプロピル-5-メチル-1H-ピラゾール-3-イル)ピラジン
説明
2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine is a useful research compound. Its molecular formula is C11H13BrN4 and its molecular weight is 281.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌作用
問題の化合物に存在するピラゾール部分は、顕著な抗菌活性を示すことが報告されています。この活性は、特に耐性菌株に対抗するために使用できる新しい抗菌剤の開発において関連しています。 化合物の構造を微調整して、細菌酵素またはタンパク質との相互作用を強化することにより、新しい抗菌薬の開発につながる可能性があります .
抗腫瘍活性
ピラジン誘導体は、その潜在的な抗腫瘍特性について調査されてきました。「2-(4-ブロモ-1-イソプロピル-5-メチル-1H-ピラゾール-3-イル)ピラジン」の特定の構造は、腫瘍の増殖と増殖に関与する特定の細胞経路または構造と相互作用する可能性があります。 この分野の研究は、より効果的で副作用の少ない新しい化学療法剤の発見につながる可能性があります .
抗炎症特性
イミダゾール環を含む化合物(分析されている化合物など)は、抗炎症効果を示しています。これは、化合物が、関節炎や喘息などの炎症性疾患の治療を目的とした薬物の合成に使用できることを示唆しています。 さらなる研究により、これらの化合物が抗炎症効果を発揮するメカニズムを解明できる可能性があります .
抗糖尿病の可能性
イミダゾールの構造類似体は、抗糖尿病活性に関連付けられています。この化合物は、インスリン模倣薬として作用するか、糖尿病モデルでインスリン感受性を高める可能性について調査することができます。 このような研究は、糖尿病の新しい治療法への道を開く可能性があります .
抗真菌剤および抗寄生虫剤としての用途
ピラゾールコアは、抗真菌剤および抗寄生虫剤活性を有することが知られています。この化合物は、特に現在の治療法に耐性のある真菌感染症の発生率が高まっていることから、新しい抗真菌剤を開発するための研究の一部となる可能性があります。 同様に、寄生虫感染症を治療するための新しい抗寄生虫薬を作成するために使用できます .
酵素阻害
ピラジン誘導体は、肝臓アルコール脱水素酵素などのさまざまな酵素の阻害剤として作用することが示されています。 この特定の化合物は、アルコール依存症や代謝性疾患などの疾患の治療標的となる酵素に対する阻害効果について研究することができます .
作用機序
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
Compounds with similar structures are generally highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Similar compounds have been shown to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
生化学分析
Biochemical Properties
2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit liver alcohol dehydrogenase, which is crucial for the metabolism of alcohols . Additionally, it affects oxidative phosphorylation and ATP exchange reactions, indicating its potential impact on cellular energy metabolism .
Cellular Effects
The effects of 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit calcium uptake, which can affect various cellular processes such as muscle contraction and neurotransmitter release . Furthermore, its impact on oxidative phosphorylation suggests it may alter cellular energy production and metabolism .
Molecular Mechanism
At the molecular level, 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of liver alcohol dehydrogenase is a result of direct binding to the enzyme . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cellular metabolism and signaling pathways .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of oxidative phosphorylation and calcium uptake, affecting cellular energy metabolism and signaling .
Dosage Effects in Animal Models
In animal models, the effects of 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and cellular processes . At higher doses, it can cause adverse effects such as liver toxicity and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity .
Metabolic Pathways
2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, it undergoes oxidation and conjugation reactions, which facilitate its excretion . These metabolic processes can affect the compound’s bioavailability and efficacy in biochemical applications .
Transport and Distribution
The transport and distribution of 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals and post-translational modifications, which ensure the compound reaches its site of action and exerts its biochemical effects .
特性
IUPAC Name |
2-(4-bromo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4/c1-7(2)16-8(3)10(12)11(15-16)9-6-13-4-5-14-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXWFSLYHBJTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C2=NC=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


